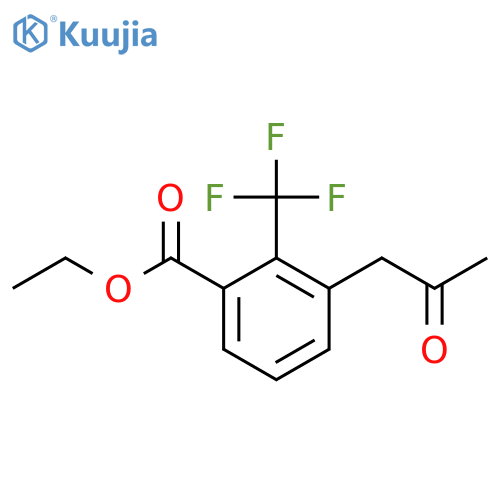

Cas no 1805698-46-7 (Ethyl 3-(2-oxopropyl)-2-(trifluoromethyl)benzoate)

Ethyl 3-(2-oxopropyl)-2-(trifluoromethyl)benzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-(2-oxopropyl)-2-(trifluoromethyl)benzoate

-

- インチ: 1S/C13H13F3O3/c1-3-19-12(18)10-6-4-5-9(7-8(2)17)11(10)13(14,15)16/h4-6H,3,7H2,1-2H3

- InChIKey: PGQFENRHBHBQKJ-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(C(=O)OCC)=CC=CC=1CC(C)=O)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 339

- トポロジー分子極性表面積: 43.4

- 疎水性パラメータ計算基準値(XlogP): 2.6

Ethyl 3-(2-oxopropyl)-2-(trifluoromethyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015007437-1g |

Ethyl 3-(2-oxopropyl)-2-(trifluoromethyl)benzoate |

1805698-46-7 | 97% | 1g |

1,475.10 USD | 2021-06-21 | |

| Alichem | A015007437-250mg |

Ethyl 3-(2-oxopropyl)-2-(trifluoromethyl)benzoate |

1805698-46-7 | 97% | 250mg |

504.00 USD | 2021-06-21 | |

| Alichem | A015007437-500mg |

Ethyl 3-(2-oxopropyl)-2-(trifluoromethyl)benzoate |

1805698-46-7 | 97% | 500mg |

831.30 USD | 2021-06-21 |

Ethyl 3-(2-oxopropyl)-2-(trifluoromethyl)benzoate 関連文献

-

L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444

-

Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575

-

Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840

-

Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590

-

8. Book reviews

-

Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928

Ethyl 3-(2-oxopropyl)-2-(trifluoromethyl)benzoateに関する追加情報

Ethyl 3-(2-oxopropyl)-2-(trifluoromethyl)benzoate: A Comprehensive Overview

Ethyl 3-(2-oxopropyl)-2-(trifluoromethyl)benzoate, with the CAS number 1805698-46-7, is a compound of significant interest in the field of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a benzoate ester group, a trifluoromethyl substituent, and a 2-oxopropyl chain. These structural features make it a versatile molecule with potential applications in drug development, agrochemicals, and advanced materials.

The benzoate ester group in Ethyl 3-(2-oxopropyl)-2-(trifluoromethyl)benzoate plays a crucial role in its chemical reactivity and stability. The ester functionality is known for its ability to participate in various nucleophilic acyl substitutions, making it a valuable intermediate in organic synthesis. Recent studies have highlighted the importance of such esters in the development of bioactive compounds, particularly in the context of enzyme inhibition and drug delivery systems.

The trifluoromethyl substituent is another key feature of this compound. Trifluoromethyl groups are widely recognized for their electron-withdrawing properties, which can significantly influence the electronic environment of the molecule. This substituent not only enhances the stability of the compound but also contributes to its unique physicochemical properties. For instance, the presence of the trifluoromethyl group has been shown to improve the solubility and bioavailability of certain pharmaceutical agents.

The 2-oxopropyl chain introduces additional functionality to Ethyl 3-(2-oxopropyl)-2-(trifluoromethyl)benzoate. The ketone group within this chain can participate in various condensation reactions, such as the aldol reaction, which is fundamental in organic synthesis. Recent research has demonstrated that such ketone-containing compounds can serve as precursors for the synthesis of complex polymeric materials with tailored properties.

From a synthetic perspective, Ethyl 3-(2-oxopropyl)-2-(trifluoromethyl)benzoate can be prepared through a variety of methods, including Friedel-Crafts acylation and nucleophilic aromatic substitution. These methods have been optimized in recent studies to enhance yield and purity, making this compound more accessible for large-scale applications.

In terms of applications, Ethyl 3-(2-oxopropyl)-2-(trifluoromethyl)benzoate has shown promise in several areas. In pharmaceuticals, its unique structure makes it a potential candidate for designing drugs targeting specific biological pathways. For example, recent studies have explored its role as an inhibitor of certain kinases involved in cancer progression.

Additionally, this compound has been investigated for its potential use in agrochemicals. Its ability to interact with various enzymes and receptors makes it a promising candidate for developing new pesticides and herbicides with reduced environmental impact.

From a materials science perspective, Ethyl 3-(2-oxopropyl)-2-(trifluoromethyl)benzoate has been utilized as a building block for constructing advanced polymers and coatings. Its reactivity and stability make it an ideal component for creating materials with enhanced mechanical and thermal properties.

Recent advancements in computational chemistry have further elucidated the electronic structure and reactivity of Ethyl 3-(2-oxopropyl)-2-(trifluoromethyl)benzoate. Quantum mechanical calculations have provided insights into its molecular orbitals and interaction patterns, paving the way for more precise predictions of its behavior in different chemical environments.

In conclusion, Ethyl 3-(2-oxopropyl)-2-(trifluoromethyl)benzoate (CAS No. 1805698-46-7) is a multifaceted compound with diverse applications across various fields. Its unique structure endows it with exceptional chemical properties that make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new aspects of its potential, this compound is poised to play an increasingly important role in advancing scientific innovation.

1805698-46-7 (Ethyl 3-(2-oxopropyl)-2-(trifluoromethyl)benzoate) 関連製品

- 2679927-65-0(ethyl (3R)-3-(4-bromophenyl)-3-{(tert-butoxy)carbonylamino}propanoate)

- 1805282-04-5(2-Cyano-3-(difluoromethyl)-5-hydroxypyridine-6-carboxaldehyde)

- 1805465-40-0(2-(Bromomethyl)-5-(difluoromethyl)-3-methyl-4-nitropyridine)

- 1086599-55-4(1-(2-bromo-4-fluorophenyl)-2,2,2-trifluoroethan-1-one)

- 168013-75-0(2-hydroxy-2-4-(trifluoromethyl)phenylacetonitrile)

- 38524-82-2(Trifenofos)

- 866811-96-3(3-(benzenesulfonyl)-6-chloro-4-(piperidin-1-yl)quinoline)

- 1935793-18-2(5-Bromo-N-(cyanomethyl)-2,4-difluorobenzamide)

- 1353973-00-8(N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide)

- 1934630-23-5(Tert-Butyl (6-ethynylpyridin-2-yl)carbamate)